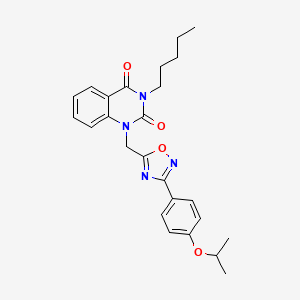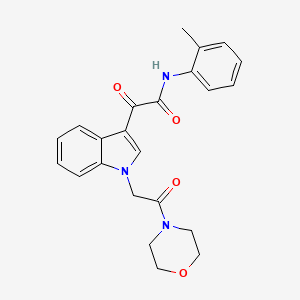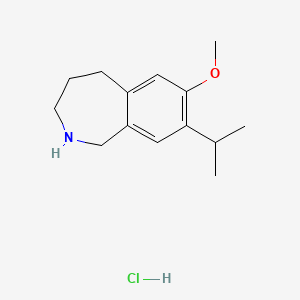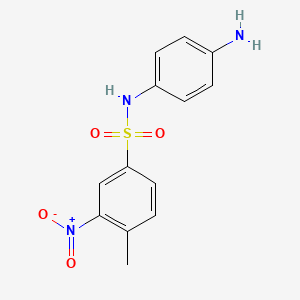![molecular formula C27H30N4O5S B3017889 7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-11-7](/img/no-structure.png)
7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C27H30N4O5S and its molecular weight is 522.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : Studies have focused on developing new synthetic methods for quinazoline derivatives. For example, a facile synthesis method for 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one was discovered, showcasing innovative approaches to creating complex molecules for further scientific exploration (Chern et al., 1988).
Quality Control Methods : The development of quality control methods for specific quinazoline derivatives was highlighted, underscoring the importance of ensuring purity and consistency in research compounds, particularly for those with potential as antimalarial agents (Danylchenko et al., 2018).
Potential Applications
Antimicrobial and Anticancer Properties : Certain quinazolinone and piperazine derivatives have shown promising antimicrobial and anticancer properties. For instance, novel 6,8-dibromo-4(3H)-quinazolinone derivatives exhibited significant anti-inflammatory and analgesic activities, suggesting their potential therapeutic applications (Mosaad et al., 2010).
Antihypertensive Agents : The synthesis of piperidine derivatives with a quinazoline ring system indicated their potential as antihypertensive agents, illustrating the broad applicability of these compounds in addressing cardiovascular diseases (Takai et al., 1986).
Insecticidal Efficacy : Bis quinazolinone derivatives have been explored for their insecticidal efficacy, demonstrating the versatility of quinazoline compounds in various fields beyond human medicine, including agriculture (El-Shahawi et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a piperazine derivative with a quinazolinone derivative, followed by thioesterification and cyclization to form the final product.", "Starting Materials": [ "4-acetylphenyl", "piperazine", "6-oxohexanoic acid", "2-aminobenzoic acid", "thioacetic acid", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "ethanol", "sodium hydroxide", "hydrochloric acid", "sodium chloride" ], "Reaction": [ "Step 1: Synthesis of 4-(4-acetylphenyl)piperazine by reacting 4-acetylphenyl with piperazine in ethanol with triethylamine as a catalyst.", "Step 2: Synthesis of 6-oxohexyl 2-aminobenzoate by reacting 6-oxohexanoic acid with 2-aminobenzoic acid in dichloromethane with dicyclohexylcarbodiimide (DCC) as a coupling agent.", "Step 3: Synthesis of 7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one by thioesterification and cyclization. First, 6-oxohexyl 2-aminobenzoate is reacted with thioacetic acid in dichloromethane with DCC as a coupling agent to form the thioester intermediate. The thioester intermediate is then reacted with 4-(4-acetylphenyl)piperazine in dichloromethane with triethylamine as a catalyst to form the final product. The product is purified by recrystallization from diethyl ether and characterized by spectroscopic methods.", ] } | |
CAS-Nummer |
688054-11-7 |
Molekularformel |
C27H30N4O5S |
Molekulargewicht |
522.62 |
IUPAC-Name |
7-[6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C27H30N4O5S/c1-18(32)19-6-8-20(9-7-19)29-11-13-30(14-12-29)25(33)5-3-2-4-10-31-26(34)21-15-23-24(36-17-35-23)16-22(21)28-27(31)37/h6-9,15-16H,2-5,10-14,17H2,1H3,(H,28,37) |
InChI-Schlüssel |
MKNYRGSVIUOHOI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Diethylamino)-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide](/img/structure/B3017806.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3017813.png)
![N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide](/img/structure/B3017814.png)


![2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B3017818.png)
![4-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B3017819.png)


![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B3017822.png)

![[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3017826.png)

